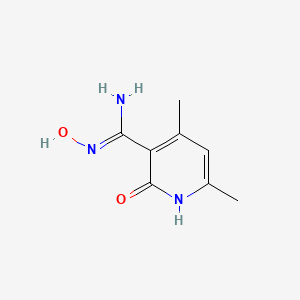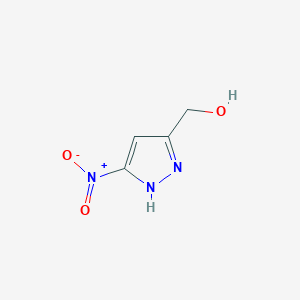![molecular formula C15H22N4O B1418259 N-(2-甲氧基乙基)-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺 CAS No. 1171004-09-3](/img/structure/B1418259.png)
N-(2-甲氧基乙基)-1'H-螺[哌啶-4,2'-喹喔啉]-3'-胺
描述
The compound seems to be a complex organic molecule that likely contains a piperidine ring and a quinoxaline ring, connected in a spiro configuration . The “N-(2-Methoxyethyl)” part suggests that a methoxyethyl group is attached to a nitrogen atom, possibly in the piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium have been synthesized through alkylation of secondary and tertiary amines and anion exchange . Another related compound, 2’-O-(2-methoxyethyl) oligonucleotide, has been synthesized using reversible addition fragmentation transfer (RAFT) polymerization .科学研究应用
Antisense Oligonucleotides
This compound has potential applications in the development of antisense oligonucleotides, which are short DNA or RNA molecules designed to bind to specific mRNA sequences, thereby inhibiting gene expression. This approach can be used to silence disease-causing genes .
Pharmacokinetic Modulation
The compound may be used to modify the pharmacokinetic properties of pharmaceutical agents, such as absorption, distribution, metabolism, and elimination, enhancing their therapeutic efficacy and safety profiles .
Anticancer Agents
Piperidine derivatives, including those with the quinoxaline moiety, have shown promise as anticancer agents. They may interfere with cancer cell proliferation and could be used in targeted cancer therapies .
Antiviral Therapeutics
The structural features of this compound suggest potential use in antiviral therapies. Piperidine derivatives have been utilized in the treatment of viral infections, and this compound could contribute to the development of new antiviral drugs .
Neuroprotective Treatments
Due to its piperidine core, the compound might serve as a neuroprotective agent. Piperidine-based compounds have been explored for their potential in treating neurodegenerative diseases like Alzheimer’s .
Analgesic and Anti-inflammatory
The compound’s structure is conducive to analgesic and anti-inflammatory applications. Piperidine derivatives are known to exhibit pain-relieving and inflammation-reducing properties, which could be harnessed in new medications .
Antimicrobial and Antifungal
The compound could be applied in the development of antimicrobial and antifungal agents. Its piperidine and quinoxaline components may contribute to the inhibition of microbial and fungal growth .
Anticoagulant Usage
Lastly, the compound may have applications as an anticoagulant. Piperidine derivatives have been studied for their potential to prevent blood clots, which is critical in cardiovascular disease management .
属性
IUPAC Name |
N-(2-methoxyethyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-20-11-10-17-14-15(6-8-16-9-7-15)19-13-5-3-2-4-12(13)18-14/h2-5,16,19H,6-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKOROQLGIVSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN=C1C2(CCNCC2)NC3=CC=CC=C3N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-methoxyphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418177.png)


![3-(4-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1418182.png)




![5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime](/img/structure/B1418187.png)


![7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418191.png)

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)